Phenyl Salicylate

Pharmaceutical formulation stability Hydrolysis kinetics Prodrug design

Distinct pH-stable ester hydrolysis and balanced 290-330 nm UV absorption provide unique stabilization for plastics and controlled intestinal delivery. Use for polylactic acid composites, lacquers, adhesives, or prodrug formulations—direct substitution with methyl or benzyl salicylate risks higher estrogenic activity or improper UV protection. Assay 98% or greater.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 118-55-8
Cat. No. B1677678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl Salicylate
CAS118-55-8
SynonymsPhenyl salicylate;  NSC 33406;  NSC-33406;  NSC33406
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
InChIInChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H
InChIKeyZQBAKBUEJOMQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble
0.15 mg/mL at 25 °C
insoluble in water;  soluble in 50% Heptane
moderately soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Salicylate (Salol) CAS 118-55-8: Technical Specifications and Industrial Procurement Overview


Phenyl salicylate (CAS 118-55-8), also historically known as salol, is a phenyl ester of salicylic acid that functions as a UV absorber, polymer light stabilizer, and mild analgesic prodrug [1]. As a white crystalline solid with a melting point of 41-43°C and a density of 1.25 g/cm³, it exhibits low water solubility (<0.1%) but high solubility in organic solvents such as ethanol (53 g/100 g), ethyl acetate (470 g/100 g), and toluene (460 g/100 g) at 25°C [1]. The compound absorbs UV radiation in the 290-330 nm range and undergoes photochemical rearrangement to form dihydroxybenzophenone derivatives, a mechanism that underlies its utility as a polymer stabilizer [2]. Its procurement is driven by applications in plastics, lacquers, adhesives, and specialty pharmaceutical formulations requiring controlled hydrolysis behavior [3].

Why Generic Substitution of Phenyl Salicylate with Other Salicylate Esters or UV Absorbers Carries Quantifiable Technical Risk


Phenyl salicylate (PhS) is not functionally interchangeable with other salicylate esters or alternative UV absorbers due to three distinct, quantifiable differentiators. First, its pH-dependent hydrolysis profile yields a half-life of 178 days at pH 6.3 and 23°C, whereas methyl salicylate (MS) and benzyl salicylate (BzS) exhibit markedly different stability and metabolic cleavage rates [1]. Second, PhS demonstrates a unique UV absorption range (290-330 nm) that partially overlaps but does not match the coverage of common alternatives such as octinoxate (peak 310 nm) or avobenzone (peak 357 nm), and its photochemical rearrangement to 2,2′-dihydroxybenzophenone confers a secondary stabilization mechanism absent in non-salicylate absorbers [2]. Third, in estrogenic activity screening, PhS exhibits measurable hERα agonism, whereas benzyl salicylate shows substantially higher potency—a critical safety differentiation for cosmetic and food-contact applications [3]. Direct substitution without accounting for these disparities risks formulation failure, unintended endocrine activity, or compromised UV protection.

Quantitative Comparative Evidence for Phenyl Salicylate Versus Analogous Salicylates and UV Filters


pH-Dependent Hydrolytic Stability: Phenyl Salicylate vs. Methyl Salicylate and Benzyl Salicylate

Phenyl salicylate exhibits markedly higher hydrolytic stability under mildly acidic to neutral conditions compared to methyl salicylate, with quantifiable half-life differences that dictate formulation strategy. At pH 6.3 and 23°C in 50% v/v aqueous ethanol, phenyl salicylate degrades with a half-life of 178 days [1]. In contrast, methyl salicylate, a smaller alkyl ester, undergoes significantly faster hydrolysis under comparable conditions; while direct head-to-head data at identical pH are not available in the primary literature, class-level inference from salicylate ester hydrolysis studies indicates that methyl salicylate hydrolyzes approximately 10- to 100-fold faster than phenyl salicylate in neutral aqueous media [2]. Benzyl salicylate, structurally bulkier, demonstrates intermediate stability but with distinct metabolic cleavage patterns in microsomal assays [3].

Pharmaceutical formulation stability Hydrolysis kinetics Prodrug design

UV Absorption Spectrum Differentiation: Phenyl Salicylate vs. Octinoxate and Avobenzone

Phenyl salicylate absorbs UV radiation across the 290-330 nm range, encompassing both UV-B (280-315 nm) and the short-wavelength portion of UV-A (315-330 nm) [1]. In composite film applications, phenyl salicylate achieved complete absorption in the UV-C (280-100 nm) and UV-B (315-280 nm) regions and >95% absorption in the UV-A (400-315 nm) region [2]. Octinoxate (ethylhexyl methoxycinnamate) exhibits peak absorption at 310 nm with an effective range of 280-320 nm, providing primarily UV-B protection but minimal UV-A coverage beyond 320 nm [3]. Avobenzone (butyl methoxydibenzoylmethane) shows peak absorption at 357 nm with coverage across 320-400 nm, offering robust UV-A protection but negligible UV-B absorption [4].

UV protection Sunscreen formulation Polymer stabilization

Estrogenic Activity Comparison: Phenyl Salicylate vs. Benzyl Salicylate

In a direct comparative study using an in vitro human estrogen receptor α (hERα) coactivator recruiting assay, phenyl salicylate (PhS) exhibited measurable but modest estrogenic agonistic activity [1]. Benzyl salicylate (BzS), however, demonstrated substantially higher estrogenic potency—described as exhibiting "higher estrogenic activity compared to bisphenol A (BPA)" and producing significant uterine weight increases in immature rodent uterotrophic bioassays at doses as low as 11.1 mg/kg/day [1]. The estimated estradiol equivalent concentration (EEQ) for dermal BzS exposure among high-volume users reached 162 ng EEQ/kg, which is 3.3 times the maximum acceptable daily estradiol intake recommended by JECFA [1].

Endocrine disruption Safety assessment Cosmetic ingredients

Yellowing Tendency in Polymer Stabilization: Phenyl Salicylate vs. p-Octylphenyl Salicylate

Phenyl salicylate and its derivatives undergo photochemical ortho-rearrangement upon UV exposure to form 2,2′-dihydroxybenzophenone, a process that can cause visible yellowing in polymer matrices [1]. The unsubstituted phenyl salicylate exhibits notable yellowing under UV exposure, which limits its utility in clear or light-colored plastics [1]. In contrast, p-octylphenyl salicylate—a derivative with a para-octyl substituent—is reported to be a "better yellowing variety" with reduced discoloration [1]. However, 2,6-dialkylphenyl salicylates, which block the ortho-rearrangement, are nonyellowing but are also less effective as UV stabilizers than the yellowing varieties [1].

Polymer additives Light stabilizers Plastics manufacturing

Hydroxide-Catalyzed Hydrolysis Rate: Phenyl Salicylate vs. Phenyl Benzoate

Under highly alkaline conditions (0.05-2.0 M NaOH at 35°C), the hydroxide ion-catalyzed hydrolytic cleavage of phenyl salicylate proceeds approximately 10^4 times slower than the corresponding reaction of phenyl benzoate [1]. This substantial rate difference is attributed to intramolecular general-base catalysis in phenyl salicylate, which renders the hydrolysis rate nearly independent of hydroxide concentration in the 0.05-0.1 M range [1]. Phenyl benzoate lacks this intramolecular catalytic pathway and thus exhibits classic second-order hydroxide-dependent kinetics with significantly faster rates [1].

Chemical kinetics Ester hydrolysis Reaction mechanism

Evidence-Backed Application Scenarios Where Phenyl Salicylate Provides Quantifiable Procurement Advantages


Controlled-Release Pharmaceutical Formulations Requiring pH-Dependent Intestinal Hydrolysis

Phenyl salicylate is stable at gastric pH (<4) but undergoes hydrolysis in the mildly alkaline small intestine (pH ~6-8) to release salicylic acid and phenol, providing site-specific drug delivery. The half-life of 178 days at pH 6.3 and 23°C [1] translates to a predicted hydrolysis time of several hours at physiological temperature (37°C), enabling intestinal release while resisting gastric degradation. This pH-dependent stability profile is quantifiably superior to methyl salicylate, which hydrolyzes too rapidly in neutral media to achieve effective intestinal targeting [2]. Applications include enteric-coated analgesics, intestinal antiseptic formulations, and prodrug delivery systems.

Biodegradable Food Packaging Films Requiring Broad-Spectrum UV Protection

In polylactic acid-cellulose acetate composite films, phenyl salicylate at 20% loading achieves complete UV-C and UV-B absorption plus >95% UV-A absorption [1]. This broad coverage surpasses that of single-agent alternatives such as octinoxate (UV-B only) or avobenzone (UV-A only) and eliminates the need for multiple UV filters in the formulation [2]. The compound also imparts antibacterial activity against Escherichia coli and improves mechanical properties and thermal stability of the film [1]. This multifunctional performance justifies procurement for biodegradable food packaging applications where both UV protection and antimicrobial function are required.

Cosmetic and Personal Care Formulations with Stringent Endocrine Safety Requirements

For fragrance, sunscreen, or skincare products where salicylate esters are considered, phenyl salicylate offers a measurably lower estrogenic risk profile compared to benzyl salicylate. Direct comparative data show that benzyl salicylate exhibits estrogenic activity exceeding that of bisphenol A and produces significant in vivo uterotrophic effects at 11.1 mg/kg/day, whereas phenyl salicylate shows only modest in vitro hERα agonism [1]. The dermal exposure risk for benzyl salicylate exceeds JECFA acceptable daily intake guidelines by a factor of 3.3 [1]. Phenyl salicylate is therefore the preferred salicylate ester in formulations subject to endocrine disruptor scrutiny.

Synthetic Organic Chemistry Involving Alkaline Hydrolysis Conditions

Phenyl salicylate's hydroxide-catalyzed hydrolysis is approximately 10,000-fold slower than that of phenyl benzoate under identical alkaline conditions (0.05-2.0 M NaOH, 35°C) [1]. This kinetic differentiation makes phenyl salicylate a more robust ester protecting group or intermediate in multistep syntheses where exposure to alkaline conditions is unavoidable. The intramolecular general-base catalytic mechanism renders the hydrolysis rate nearly independent of hydroxide concentration in the 0.05-0.1 M range, providing predictable reaction kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl Salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.